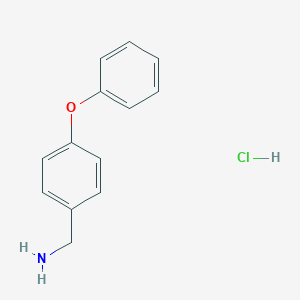

![molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2](/img/structure/B67407.png)

2-[(2-Methylphenoxy)methyl]benzeneboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

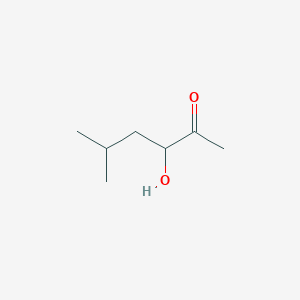

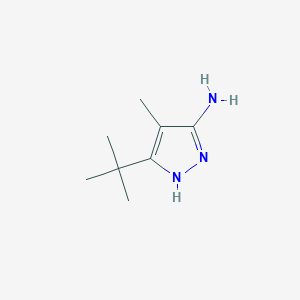

“2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is a chemical compound with the molecular formula C14H15BO3 . It is a type of boronic acid, which are compounds that are known for their versatility in various scientific research applications.

Molecular Structure Analysis

The molecular structure of “2-[(2-Methylphenoxy)methyl]benzeneboronic acid” consists of a benzene ring attached to a boronic acid group and a methylphenoxy group . The boronic acid group contains a boron atom bonded to two hydroxyl groups and the benzene ring .Chemical Reactions Analysis

Boronic acids, including “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .Applications De Recherche Scientifique

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Methods of Application : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters. This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Synthesis and Applications of m-Aryloxy Phenols

- Application Summary : m-Aryloxy phenols, which can be synthesized from compounds like “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr3) as catalysts in demethylation reactions .

- Results or Outcomes : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

3. Proteomics Research

- Application Summary : “2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is used as a specialty product for proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Typically, this compound might be used in the preparation of samples, in the analysis of protein structures and functions, or in the identification of specific proteins within a sample .

4. Organic Synthesis

- Application Summary : Phenylboronic acid, which can be synthesized from compounds like “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

- Methods of Application : The synthesis of phenylboronic acid involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .

- Results or Outcomes : Phenylboronic acid is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

5. Rhodium-Catalyzed Intramolecular Amination

- Application Summary : This compound is used as a reagent in rhodium-catalyzed intramolecular amination .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study. Typically, this compound might be used in the preparation of samples or in the analysis of chemical structures and functions .

6. Pd-Catalyzed Direct Arylation

- Application Summary : This compound is used as a reagent in Pd-catalyzed direct arylation .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study. Typically, this compound might be used in the preparation of samples or in the analysis of chemical structures and functions .

Propriétés

IUPAC Name |

[2-[(2-methylphenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBHMYSLYGTHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400721 |

Source

|

| Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(2-methylphenoxy)methyl]phenyl]boronic Acid | |

CAS RN |

170924-68-2 |

Source

|

| Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)